molecular formula C20H13N7O3 B2724361 1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1396876-04-2

1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No.: B2724361
CAS No.: 1396876-04-2
M. Wt: 399.37
InChI Key: ZAOFZVQKZNHBBI-UHFFFAOYSA-N
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Description

1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a complex organic compound featuring multiple heterocyclic rings

Preparation Methods

The synthesis of 1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one involves multiple steps. One common method includes the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of 1,2,4-oxadiazole derivatives without the need for protective groups. The reaction scope includes various aryl, hetaryl, and cycloalkyl amidoximes and isatoic anhydrides with different substituents .

Chemical Reactions Analysis

1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole rings, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of human carbonic anhydrase isoforms, which are related to cancer therapy . The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can be compared with other similar compounds such as:

These compounds share the 1,2,4-oxadiazole motif but differ in their specific applications and molecular targets, highlighting the uniqueness of this compound in its diverse applications.

Properties

IUPAC Name

1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N7O3/c28-17-7-6-14(20-24-18(26-30-20)15-10-21-8-9-22-15)11-27(17)12-16-23-19(29-25-16)13-4-2-1-3-5-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOFZVQKZNHBBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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